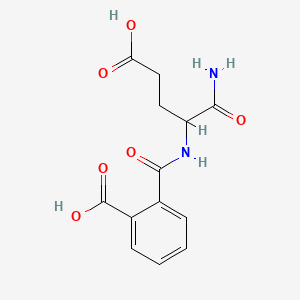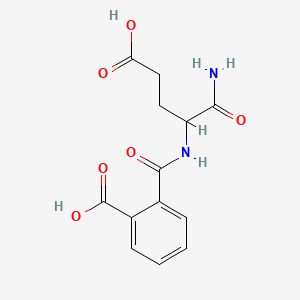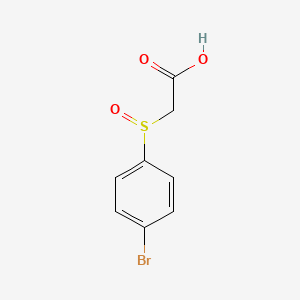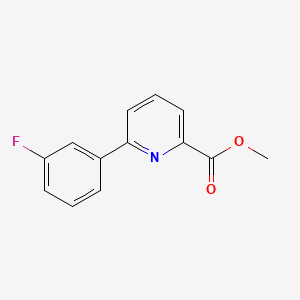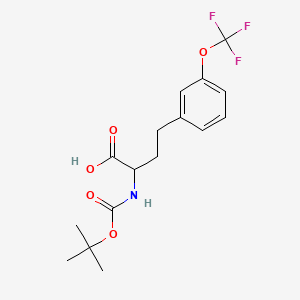
(R)-2-Tert-butoxycarbonylamino-4-(3-trifluoromethoxy-phenyl)-butyric acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-2-Tert-butoxycarbonylamino-4-(3-trifluoromethoxy-phenyl)-butyric acid is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a tert-butoxycarbonylamino group and a trifluoromethoxy-phenyl group, which contribute to its distinct reactivity and applications in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Tert-butoxycarbonylamino-4-(3-trifluoromethoxy-phenyl)-butyric acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the protection of the amino group with a tert-butoxycarbonyl (Boc) group, followed by the introduction of the trifluoromethoxy-phenyl group through a series of coupling reactions. The final step involves the formation of the butyric acid moiety under controlled reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to enhance efficiency and reproducibility.
化学反应分析
Types of Reactions
®-2-Tert-butoxycarbonylamino-4-(3-trifluoromethoxy-phenyl)-butyric acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Substitution: The trifluoromethoxy-phenyl group can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions are carefully controlled to achieve the desired transformations while minimizing side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a wide range of functionalized derivatives.
科学研究应用
®-2-Tert-butoxycarbonylamino-4-(3-trifluoromethoxy-phenyl)-butyric acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of ®-2-Tert-butoxycarbonylamino-4-(3-trifluoromethoxy-phenyl)-butyric acid involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action are essential to understand its potential therapeutic applications and optimize its use in research and industry.
相似化合物的比较
Similar Compounds
®-2-Tert-butoxycarbonylamino-4-phenyl-butyric acid: Lacks the trifluoromethoxy group, resulting in different reactivity and properties.
®-2-Tert-butoxycarbonylamino-4-(3-methoxy-phenyl)-butyric acid: Contains a methoxy group instead of a trifluoromethoxy group, leading to variations in chemical behavior and applications.
Uniqueness
®-2-Tert-butoxycarbonylamino-4-(3-trifluoromethoxy-phenyl)-butyric acid is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric effects. These effects influence the compound’s reactivity, stability, and interactions with other molecules, making it a valuable tool in various fields of research.
属性
分子式 |
C16H20F3NO5 |
|---|---|
分子量 |
363.33 g/mol |
IUPAC 名称 |
2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-[3-(trifluoromethoxy)phenyl]butanoic acid |
InChI |
InChI=1S/C16H20F3NO5/c1-15(2,3)25-14(23)20-12(13(21)22)8-7-10-5-4-6-11(9-10)24-16(17,18)19/h4-6,9,12H,7-8H2,1-3H3,(H,20,23)(H,21,22) |
InChI 键 |
AFESZHHCXIMORT-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)NC(CCC1=CC(=CC=C1)OC(F)(F)F)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


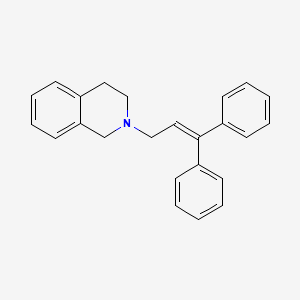
![Butane-1,4-diol;2-[2,6-dibromo-4-[2-[3,5-dibromo-4-(2-hydroxyethoxy)phenyl]propan-2-yl]phenoxy]ethanol;dimethyl benzene-1,4-dicarboxylate](/img/structure/B14167441.png)
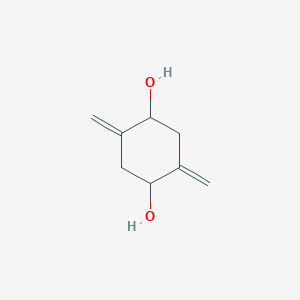
![4-Oxo-4-[2-[3-(4-propan-2-yloxyphenyl)propanoyl]hydrazinyl]butanoic acid](/img/structure/B14167448.png)
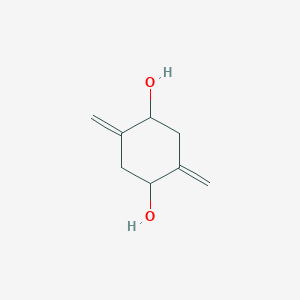
![2-methyl-N-(3-methylphenyl)-N-[(2-oxo-1H-quinolin-4-yl)methyl]propanamide](/img/structure/B14167454.png)
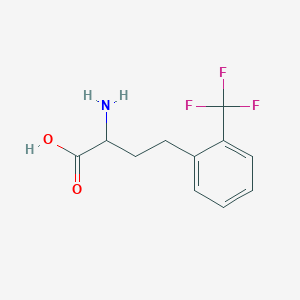
![Acetamide, N,N'-[2-[[2-[bis[(4-methoxyphenyl)methyl]amino]-4,6-diethoxy-5-pyrimidinyl]thio]-4,6-pyrimidinediyl]bis-](/img/structure/B14167480.png)
![2-[(3-{[(2E)-5-ethyl-1,3,4-thiadiazol-2(3H)-ylidene]amino}-3-oxopropanoyl)amino]benzoic acid](/img/structure/B14167482.png)
